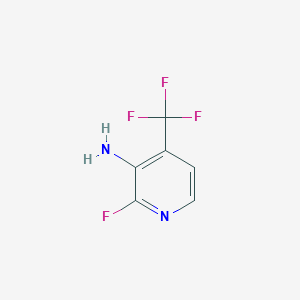

2-Fluoro-4-(trifluoromethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGJYMGTKBJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 2 Fluoro 4 Trifluoromethyl Pyridin 3 Amine and Its Precursors

Strategies for Incorporating Fluorine and Trifluoromethyl Groups

The unique electronic properties imparted by fluorine and trifluoromethyl (CF3) groups are highly sought after in medicinal and agrochemical research. nih.gov Consequently, robust methods for their introduction into heterocyclic systems like pyridine (B92270) are of paramount importance. The synthesis of precursors to 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine relies on techniques such as direct fluorination, trifluoromethylation, and halogen exchange reactions.

Direct Fluorination Techniques for Pyridine Rings

Direct C-H fluorination offers an efficient route to fluorinated pyridines by avoiding the need for pre-functionalized substrates. One notable method employs silver(II) fluoride (B91410) (AgF2), a commercially available reagent, for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. orgsyn.orgresearchgate.net This reaction proceeds under mild conditions, typically at ambient temperature, and exhibits high selectivity, providing direct access to 2-fluoropyridine derivatives. researchgate.net The reaction is sensitive to moisture but not oxygen. orgsyn.org

Another common electrophilic fluorinating agent is Selectfluor®, which has been used to prepare fluorinated dihydropyridines from 1,2-dihydropyridine precursors. These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. nih.gov

Table 1: Direct Fluorination of Pyridine Scaffolds

| Reagent | Position of Fluorination | Key Features |

|---|---|---|

| Silver(II) Fluoride (AgF2) | Adjacent to ring nitrogen (C2) | High site-selectivity; mild, ambient temperature conditions. orgsyn.orgresearchgate.net |

Trifluoromethylation Reactions on Pyridine Scaffolds

The introduction of a trifluoromethyl group onto a pyridine ring is a critical step. While trifluoromethyl radicals can be used, they often result in low regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org More selective methods are therefore preferred.

Nucleophilic trifluoromethylation methods can provide 2- and 4-position selectivity. chemistryviews.org However, achieving trifluoromethylation at the C3 position has been a significant challenge. chemistryviews.org A recently developed strategy overcomes this by using hydrosilylation to activate the pyridine ring, followed by a reaction with an electrophilic CF3 source like a Togni reagent. This nucleophilic activation pathway leads to highly regioselective C-H trifluoromethylation at the 3-position in moderate to high yields. chemrxiv.orgchemistryviews.orgelsevierpure.com

Light-mediated radical trifluoromethylation presents another strategy, circumventing the need for photocatalysts or oxidants in some cases. acs.org This approach can be operationally simple for functionalizing N-heteroarenes like pyridones. acs.org

Halogen/Fluorine Exchange Approaches, including Chlorine/Fluorine Exchange

One of the most common and industrially significant methods for producing trifluoromethylpyridines is through a chlorine/fluorine exchange on a trichloromethylpyridine precursor. nih.govjst.go.jpresearchoutreach.org This process typically involves a vapor-phase reaction at high temperatures. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. jst.go.jp

Simultaneous vapor-phase chlorination and fluorination over a transition metal-based catalyst is another effective industrial approach. nih.govjst.go.jp This one-step reaction can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield from picoline precursors. jst.go.jp However, controlling the degree of chlorination can be challenging, often leading to multi-chlorinated by-products. nih.gov These halogen exchange reactions are crucial for creating precursors like 2-fluoro-4-(trifluoromethyl)pyridine from more readily available chlorinated analogs.

Amination Pathways for Pyridine Ring Functionalization

With the fluoro and trifluoromethyl groups installed, the final key step is the introduction of the amine group at the C3 position. This is typically accomplished on a precursor such as 2-fluoro-4-(trifluoromethyl)pyridine or a related halogenated derivative.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Amines

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (SNAr) reactions on pyridines occur preferentially at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comyoutube.com This selectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance when the attack occurs at these positions. stackexchange.comyoutube.com Attack at the C3 position does not allow for this stabilization, making it less favorable. stackexchange.com

In the context of synthesizing the target molecule, an SNAr reaction is typically used to introduce a different functional group or to displace a leaving group at the 2- or 4-position. For example, 2-fluoro-4-trifluoromethyl-pyridine can react with amine nucleophiles. chemicalbook.com The fluorine atom at the 2-position is a good leaving group, activated by the ring nitrogen, facilitating its displacement by an amine.

Transition-Metal Catalyzed Amination Protocols (e.g., Palladium-Catalyzed Amination)

Transition-metal catalysis, particularly palladium-catalyzed amination (e.g., Buchwald-Hartwig amination), provides a powerful and versatile method for forming C-N bonds on pyridine rings. researchgate.net These methods are often milder and more functional-group tolerant than traditional SNAr reactions.

Palladium-catalyzed cross-coupling has been successfully applied to the amination of various halopyridines, including dichloropyridines and iodopyridines. researchgate.netresearchgate.net For instance, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines has been reported to occur selectively at the 4-position under microwave conditions using a palladium catalyst. researchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often employed to facilitate the catalytic cycle. nih.gov This approach allows for the precise introduction of an amino group onto a pre-functionalized fluorinated and trifluoromethylated pyridine scaffold.

Table 2: Amination Strategies for Pyridine Rings

| Method | Position of Amination | Mechanism/Catalyst | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 and C4 | Formation of a stabilized Meisenheimer intermediate. stackexchange.com | Driven by the electron-deficient nature of the pyridine ring; requires a good leaving group. youtube.com |

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, providing a route to primary, secondary, and tertiary amines. harvard.edu The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia to form an imine or iminium ion intermediate. This intermediate is then reduced in the same reaction vessel (in situ) or in a subsequent step to yield the final amine product. harvard.edumasterorganicchemistry.com This strategy effectively avoids the overalkylation often encountered with the direct alkylation of amines using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly favored as they are milder and can selectively reduce the iminium ion in the presence of the more stable carbonyl group of the starting material. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is considered a highly selective reagent for reductive amination and is effective for a broad range of substrates, including aliphatic and aromatic aldehydes and ketones. harvard.eduorganic-chemistry.org

In the context of synthesizing this compound, a hypothetical reductive amination pathway would involve a precursor such as 2-fluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde or the corresponding 3-ketone. This carbonyl-containing pyridine would react with an ammonia source to form an intermediate imine, which would then be reduced to the target 3-amine derivative. While this is a plausible synthetic route, the more documented approaches for this specific molecule often involve derivatization from other pyridine intermediates.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong reducing agent; can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Milder agent; selectively reduces imines/iminium ions at controlled pH. harvard.edu Highly toxic. harvard.edu |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reagent for a wide variety of substrates; avoids toxic cyanide byproducts. harvard.eduorganic-chemistry.org |

Multi-Component Reactions and Cascade Processes for Pyridine Core Assembly

Constructing the substituted pyridine core through multi-component reactions (MCRs) or cascade processes offers an efficient strategy for synthesizing complex molecules like this compound from simpler, acyclic precursors. nih.gov These methods build the heterocyclic ring and install the desired functional groups in a single synthetic operation, which is advantageous for chemical library synthesis and process efficiency. nih.gov

One notable approach is the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov These precursors contain the essential CF₃ group and are designed to react with other components to form the pyridine ring. This strategy is a cornerstone for the industrial production of many trifluoromethylpyridine (TFMP) derivatives used in agrochemicals and pharmaceuticals. nih.govjst.go.jp

Another powerful method is the Kröhnke pyridine synthesis, a multi-component reaction that can be adapted for the synthesis of trifluoromethyl pyridines. researchgate.net A variation of this reaction involves the condensation of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate to generate 2-trifluoromethyl pyridines. researchgate.net The reaction proceeds through a cascade sequence initiated by a Michael addition, followed by cyclization and elimination steps. researchgate.net While this specific example yields a 2-trifluoromethyl pyridine, the principles of MCRs demonstrate the potential to design a reaction that incorporates the fluorine and amine functionalities at the correct positions by selecting appropriately substituted starting materials.

Table 2: Key Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Chemical Formula | Application |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | A common precursor used in cyclocondensation reactions to form pyridine rings. nih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C₆H₇F₃O₂ | Used in reactions to construct substituted trifluoromethylpyridines. nih.gov |

| Ethyl 2,2,2-trifluoroacetate | C₄H₅F₃O₂ | A versatile building block for introducing the trifluoromethyl group. nih.gov |

Derivatization from Related Pyridine Intermediates (e.g., Halopyridines, Hydroxypyridines)

The most direct and frequently documented methods for synthesizing this compound involve the chemical modification of a pre-existing, suitably substituted pyridine ring. This approach leverages the reactivity of functional groups like halogens or nitro groups on the pyridine core.

A primary strategy involves the derivatization of halopyridines. The synthesis often starts with a polychlorinated precursor such as 2,6-dichloro-4-trifluoromethylpyridine. google.com This intermediate can undergo a selective reaction with ammonia, where one chlorine atom is displaced to form 2-amino-6-chloro-4-trifluoromethylpyridine. google.com The remaining chlorine atom can then be removed through a dehalogenation reaction, such as catalytic hydrogenation, to yield 2-amino-4-trifluoromethylpyridine. google.com A similar pathway involves the direct reaction of 2-chloro-4-trifluoromethylpyridine with ammonia to produce 2-amino-4-trifluoromethylpyridine. google.com

For the target molecule, this compound, a highly plausible route begins with a precursor such as 2-fluoro-3-nitro-4-(trifluoromethyl)pyridine. The synthesis hinges on the reduction of the nitro group at the 3-position to the desired 3-amine. This transformation is a standard and high-yielding reaction in organic synthesis, typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with reducing metals in acidic media. This nitro-to-amine reduction is a key step in the synthesis of other aminopyridines, such as the conversion of 2-fluoro-3-nitropyridine to 3-amino-2-fluoropyridine (B75623). guidechem.com

Another related strategy involves the fluorination of a pyridine N-oxide intermediate. For example, the synthesis of 3-fluoro-4-aminopyridine has been achieved by the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by the reduction of the nitro group. nih.govresearchgate.net This highlights the utility of the nitro-to-amine conversion as a final step after the sensitive fluorine atom has been installed. The precursor 2-fluoro-4-(trifluoromethyl)pyridine itself is noted as a reactant for preparing aminopyridines through amination reactions, suggesting that direct amination or a nitration-reduction sequence are viable pathways.

While derivatization from hydroxypyridines is possible, converting a hydroxyl group to an amine is often less direct than starting from a halogen or a nitro compound. The synthesis of 2-fluoro-3-hydroxypyridine involves creating an amino intermediate (3-amino-2-fluoropyridine) which is then converted to the hydroxyl group, demonstrating the common synthetic flow from nitro or halo precursors to amino derivatives. guidechem.com

Table 3: Example Derivatization Reactions for Aminopyridine Synthesis

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 2,6-Dichloro-4-trifluoromethylpyridine | 1. Ammonia (in hydrophilic ether) 2. Dehalogenation (e.g., H₂/Pd-C) | 2-Amino-4-trifluoromethylpyridine google.com |

| 2-Chloro-4-trifluoromethylpyridine | Ammonia | 2-Amino-4-trifluoromethylpyridine google.com |

| 3-Bromo-4-nitropyridine N-oxide | 1. Fluoride source 2. Catalytic Hydrogenation | 3-Fluoro-4-aminopyridine nih.gov |

Reactivity and Transformation Pathways of 2 Fluoro 4 Trifluoromethyl Pyridin 3 Amine

Reactions Involving the Aminopyridine Moiety

The aminopyridine moiety, specifically the amine group at the 3-position, is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent fluorine atom and the trifluoromethyl group.

The nitrogen atom of the amine group in 2-fluoro-4-(trifluoromethyl)pyridin-3-amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amine can undergo acylation reactions with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce new functional groups or to protect the amine during subsequent reactions.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides or other alkylating agents. However, the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions compared to more electron-rich anilines. The direct alkylation of similar compounds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides can result in a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate. nih.gov

The following table provides examples of typical electrophilic transformations at the nitrogen of the aminopyridine moiety.

| Reaction Type | Electrophile | Product Type | Notes |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-(2-fluoro-4-(trifluoromethyl)pyridin-3-yl)amide | Forms a stable amide bond. |

| Alkylation | Alkyl halide (R-X) | N-alkyl-2-fluoro-4-(trifluoromethyl)pyridin-3-amine | Reaction conditions may need to be optimized due to reduced nucleophilicity. |

The primary amine group of this compound can act as a nucleophile in various reactions, including substitution and condensation reactions.

Nucleophilic Substitution: The amine can displace leaving groups in suitable substrates. For instance, it can participate in nucleophilic aromatic substitution (SNAr) reactions with highly activated aryl halides.

Condensation Reactions: The amine group can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines.

The nucleophilicity of the amine is a critical factor in these transformations and is modulated by the electronic properties of the pyridine (B92270) ring substituents.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing trifluoromethyl group. This electronic nature significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and trifluoromethyl substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the ring nitrogen are particularly activated for nucleophilic attack. stackexchange.com

In this compound, the fluorine atom at the 2-position is a good leaving group and is activated by the ring nitrogen. Nucleophiles can attack the C-2 position, leading to the displacement of the fluoride (B91410) ion. The rate of SNAr reactions is often faster for fluoropyridines compared to their chloro- or bromo-analogs due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. nih.govacs.org

The following table summarizes the key aspects of SNAr reactions on this compound.

| Position of Attack | Leaving Group | Activating Groups | Typical Nucleophiles |

|---|---|---|---|

| C-2 | Fluoride (F-) | Pyridine Nitrogen, -CF3 group | Amines, alkoxides, thiolates |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient character. masterorganicchemistry.com The presence of the strongly deactivating trifluoromethyl group further disfavors this type of reaction. However, under forcing conditions, electrophilic substitution might occur.

The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such a reaction. The amine group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The trifluoromethyl group is a strong deactivating, meta-director. The interplay of these directing effects would likely lead to a complex mixture of products, with substitution anticipated at the less deactivated positions. It has been noted that the electrophilic fluorination of aromatic heterocycles has been studied less than that of arenes. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

In this compound, the amine group can potentially act as a directing group. However, the acidity of the N-H proton means that the amine itself would likely be deprotonated first. To utilize the amine as a DMG, it would need to be protected, for example, as a pivalamide (B147659) or carbamate. The fluorine atom can also act as a directing group.

The regioselectivity of metalation on trifluoromethyl-substituted pyridines can be complex and dependent on the specific reagents and reaction conditions used. epfl.ch For instance, 4-(trifluoromethyl)pyridine (B1295354) can be deprotonated at either the 2- or 3-position depending on the choice of reagent. epfl.ch In the case of this compound, deprotonation would likely occur at the C-5 position, which is ortho to the fluorine and meta to the trifluoromethyl group, although this is speculative without specific experimental data. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable moiety. However, under specific reaction conditions, it can undergo transformations, primarily through defluorinative functionalization.

The activation of the strong carbon-fluorine bonds in the trifluoromethyl group of pyridines represents a significant challenge in synthetic chemistry. Nevertheless, recent advances have demonstrated that defluorinative functionalization is an emerging and powerful tool for the late-stage modification of complex molecules. While direct experimental data on this compound is limited, studies on analogous 4-(trifluoromethyl)pyridines provide valuable insights into its potential reactivity.

One of the key strategies for the functionalization of the trifluoromethyl group is the generation of a difluoro(pyrid-4-yl)methyl anion intermediate. This reactive species can then be trapped by various electrophiles. For instance, an iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines has been developed. researchgate.net This reaction proceeds via an umpolung C-F bond activation, where the typically electrophilic carbon of the CF3 group is converted into a nucleophilic center.

Table 1: Representative Defluorinative Allylation of 4-(Trifluoromethyl)pyridines

| Entry | Pyridine Substrate | Allyl Source | Catalyst System | Product | Yield (%) |

| 1 | 4-(Trifluoromethyl)pyridine | Allyl carbonate | Ir catalyst / Ligand | 4-(1,1-Difluoro-2-propen-1-yl)pyridine | 85 |

| 2 | 2-Chloro-4-(trifluoromethyl)pyridine | Cinnamyl acetate | Ir catalyst / Ligand | 2-Chloro-4-(1,1-difluoro-3-phenyl-2-propen-1-yl)pyridine | 78 |

| 3 | 2-Methoxy-4-(trifluoromethyl)pyridine | Allyl phosphate | Ir catalyst / Ligand | 2-Methoxy-4-(1,1-difluoro-2-propen-1-yl)pyridine | 82 |

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

This methodology highlights the potential for converting the trifluoromethyl group of this compound into a difluoroalkyl moiety, which can serve as a handle for further synthetic elaborations. The presence of the amino and fluoro groups on the pyridine ring would likely influence the electronic properties and, consequently, the efficiency and regioselectivity of such transformations.

The trifluoromethyl group exerts a profound influence on the reactivity and stability of the pyridine ring in this compound. As a potent electron-withdrawing group, it significantly decreases the electron density of the aromatic system. mdpi.com This deactivation has several important consequences for the molecule's chemical behavior.

Firstly, the electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr). While the fluorine atom at the 2-position is already a good leaving group in SNAr reactions, the presence of the trifluoromethyl group at the 4-position further activates the ring towards nucleophilic attack. nih.gov This effect is particularly pronounced for nucleophilic attack at the 2- and 6-positions.

Secondly, the trifluoromethyl group modulates the basicity of the pyridine nitrogen and the amino group. The strong inductive effect of the CF3 group reduces the pKa of the pyridine nitrogen, making it less basic than pyridine itself. Similarly, the nucleophilicity of the 3-amino group is diminished, which can affect its reactivity in certain condensation and acylation reactions.

Furthermore, the introduction of a trifluoromethyl group is a well-established strategy for increasing the metabolic stability of drug candidates. mdpi.comnih.gov The strong C-F bonds are resistant to enzymatic cleavage, which can prolong the in vivo half-life of molecules containing this moiety. This makes this compound an interesting scaffold for medicinal chemistry.

Table 2: Comparison of Calculated pKa Values for Substituted Pyridines

| Compound | pKa (Pyridine Nitrogen) |

| Pyridine | 5.25 |

| 3-Aminopyridine (B143674) | 6.04 |

| 4-(Trifluoromethyl)pyridine | 1.80 |

| This compound | (Predicted to be significantly lower than 3-aminopyridine) |

This table provides a qualitative comparison based on the electronic effects of the substituents.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The 3-amino-2-fluoropyridine (B75623) core of this compound is a versatile building block for the synthesis of a wide range of fused heterocyclic systems. The amino group can act as a nucleophile to participate in cyclization and annulation reactions with various electrophilic partners.

A common strategy for the construction of fused pyrimidine (B1678525) rings is the reaction of 3-aminopyridines with β-dicarbonyl compounds or their equivalents. For example, the condensation of a 3-aminopyridine with a β-ketoester can lead to the formation of a pyrido[3,2-d]pyrimidine (B1256433) scaffold. researchgate.net In the case of this compound, the reaction would likely proceed through initial condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization and dehydration. The fluorine atom at the 2-position could potentially be displaced by an intramolecular nucleophilic attack during the cyclization process, depending on the reaction conditions.

Table 3: Representative Cyclization Reactions of 3-Aminopyridines to form Pyrido[3,2-d]pyrimidines

| 3-Aminopyridine Substrate | Dicarbonyl Reagent | Product |

| 3-Aminopyridine | Ethyl acetoacetate | 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one |

| 3-Amino-2-chloropyridine | Diethyl malonate | 2-Chloro-pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione |

| 3-Amino-4-methylpyridine | Acetylacetone | 2,4-Dimethyl-5-methylpyrido[3,2-d]pyrimidine |

This table showcases examples of cyclization reactions with analogous 3-aminopyridines to illustrate the synthetic potential of this compound.

Annulation reactions involving a [3+3] cycloaddition strategy can also be envisaged for the synthesis of fused six-membered rings. For instance, the reaction of a vinylogous amide with an α,β-unsaturated iminium salt, generated in situ from an aldehyde and a secondary amine, can lead to the formation of a new pyridine ring fused to the original scaffold.

The reactivity of this compound in these cyclization and annulation reactions would be influenced by the electronic and steric effects of the fluoro and trifluoromethyl substituents. The reduced nucleophilicity of the amino group might necessitate harsher reaction conditions or the use of catalysts to achieve efficient transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Proton (¹H) NMR

No experimental ¹H NMR spectra for 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine have been found in the searched literature. This analysis would typically provide information on the chemical shifts, splitting patterns (multiplicity), and coupling constants for the protons on the pyridine (B92270) ring and the amine group, confirming their relative positions.

Fluorine-19 (¹⁹F) NMR

Specific ¹⁹F NMR data for this compound is unavailable. This technique is crucial for fluorinated compounds, as it would provide precise chemical shifts for the fluorine atom at the C-2 position and the three fluorine atoms of the trifluoromethyl group at the C-4 position. The spectrum would also likely exhibit coupling between the fluorine atom on the ring and the trifluoromethyl group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy methods like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound could be located. Such a spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-F stretching from both the ring-bound fluorine and the CF₃ group, and various aromatic C-C and C-N stretching and bending vibrations of the pyridine ring.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound. Raman spectroscopy would provide complementary information to FT-IR, particularly for the symmetric vibrations and the carbon backbone of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. The technique provides an exact molecular weight, confirming the elemental composition, and offers clues to its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₆H₄F₄N₂. Based on this, the calculated monoisotopic mass is approximately 180.03 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the compound's elemental formula.

While detailed, publicly available mass spectra for this compound are scarce, a theoretical fragmentation pattern can be postulated based on its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. Subsequent fragmentation would likely proceed through several key pathways:

Loss of a fluorine atom: Fragmentation of the trifluoromethyl group could lead to the loss of a fluorine atom (F•), resulting in a fragment ion at m/z 161.

Loss of the trifluoromethyl group: A more significant fragmentation would be the cleavage of the C-C bond to release a trifluoromethyl radical (•CF₃), a stable radical, leading to a prominent peak at m/z 111.

Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, typically involving the loss of small molecules like hydrogen cyanide (HCN).

A summary of these key data points is presented below.

Interactive Table: Key Mass Spectrometry Data for this compound Filter by data type or search for specific values.

| Data Point | Value/Description |

| Molecular Formula | C₆H₄F₄N₂ |

| Calculated Monoisotopic Mass | 180.03 g/mol |

| Expected Molecular Ion (M⁺) | m/z 180 |

| Postulated Major Fragment 1 | m/z 161 (Loss of F) |

| Postulated Major Fragment 2 | m/z 111 (Loss of CF₃) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of its packing arrangement in a crystal lattice.

As of this writing, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, experimental data regarding its crystal system, space group, and precise unit cell dimensions are not available.

Should such a study be conducted, it would provide the following critical parameters, which are currently undetermined:

Interactive Table: Hypothetical Single-Crystal XRD Parameters This table represents the type of data that would be obtained from analysis; the values are placeholders.

| Crystallographic Parameter | Expected Data |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| Unit Cell Dimensions (a, b, c) | Undetermined (Å) |

| Unit Cell Angles (α, β, γ) | Undetermined (°) |

| Volume (V) | Undetermined (ų) |

| Molecules per Unit Cell (Z) | Undetermined |

Without an experimentally determined crystal structure, any discussion of intermolecular interactions and crystal packing remains theoretical. However, based on the functional groups present in the this compound molecule, several key interactions can be predicted to govern its solid-state assembly.

The primary amine (-NH₂) group is a strong hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This combination would likely result in the formation of robust intermolecular hydrogen bonds (N-H···N), potentially linking molecules into chains, dimers, or more complex networks.

Furthermore, the presence of fluorine atoms on both the pyridine ring and the trifluoromethyl group introduces the possibility of other non-covalent interactions. These may include:

Halogen Bonding: The electropositive crown of the fluorine atom attached to the pyridine ring could interact with nucleophilic sites.

π-π Stacking: The aromatic pyridine rings could engage in offset stacking interactions, further stabilizing the crystal lattice.

The interplay of these forces—dominated by N-H···N hydrogen bonding—would ultimately define the three-dimensional packing arrangement and influence the material's bulk properties, such as its melting point and solubility.

Computational and Theoretical Investigations of 2 Fluoro 4 Trifluoromethyl Pyridin 3 Amine

Electronic Structure and Properties

The arrangement of electrons in a molecule's orbitals dictates its physical and chemical properties. Computational methods are essential for visualizing and quantifying these electronic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO : This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com

LUMO : This orbital acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. researchgate.net

In 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine, the HOMO is expected to have significant electron density on the electron-rich amine group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the pyridine ring and the fluorine atom, reflecting their high electronegativity. A positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group, indicating their potential role as hydrogen bond donors.

Natural Bonding Orbital (NBO) analysis provides a detailed, localized picture of the bonding and charge distribution within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept. wikipedia.orgwisc.edu

NBO analysis is used to:

Determine Natural Atomic Charges : It provides a more chemically intuitive picture of the charge on each atom than other methods. In this compound, the fluorine, nitrogen, and carbon atom of the CF₃ group would carry significant partial charges.

Analyze Donor-Acceptor Interactions : It quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (anti-bonds). taylorandfrancis.com These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy, E(2), associated with these interactions can be calculated to determine their significance. taylorandfrancis.com For example, interactions involving the lone pairs of the nitrogen and fluorine atoms with the anti-bonding orbitals of the pyridine ring would be important stabilizing factors.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are essential for exploring the three-dimensional structure and dynamic behavior of this compound. Conformational analysis focuses on identifying the stable arrangements of atoms in the molecule, known as conformers, which arise from rotation around single bonds, primarily the C-N bond of the amine group.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the potential energy surface of the molecule as a function of the dihedral angle of the amine group relative to the pyridine ring. By identifying the minima on this surface, the most stable conformers can be determined. For substituted pyridines, different orientations of functional groups can lead to conformers with varying relative energies and populations at thermal equilibrium. For instance, studies on similar substituted pyridine molecules have shown that intramolecular hydrogen bonding or steric hindrance between adjacent groups significantly influences conformational stability researchgate.net. In the case of this compound, the orientation of the N-H bonds of the amine group with respect to the adjacent fluorine atom and the pyridine ring nitrogen would be the primary determinant of conformational preference.

Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of the molecule's structure over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model vibrational motions, conformational transitions, and interactions with solvent molecules. These simulations offer insights into the flexibility of the molecule and the timescales of different dynamic processes, which are crucial for understanding its behavior in a realistic chemical environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret experimental spectra and confirm molecular structures.

Theoretical Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using quantum chemical methods, most commonly DFT with basis sets like 6-311++G(d,p). researchgate.net These calculations yield harmonic vibrational frequencies and intensities for the normal modes of the molecule. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

The analysis of these calculated spectra allows for the detailed assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrations would include N-H stretching of the amine group, C-F stretching from both the fluorine and trifluoromethyl substituents, and various stretching and bending modes of the pyridine ring. researchgate.net Comparing the computed spectrum with an experimentally recorded one is a robust method for structural verification. nih.gov

Below is an illustrative table of predicted vibrational frequencies for characteristic functional groups found in the molecule, based on typical ranges observed for similar compounds.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3500 - 3550 | Stretching of the two N-H bonds out-of-phase |

| N-H Symmetric Stretch | 3400 - 3450 | Stretching of the two N-H bonds in-phase |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the pyridine ring |

| C=N/C=C Ring Stretch | 1580 - 1620 | Vibrations involving the double bonds within the pyridine ring |

| N-H Bend (Scissoring) | 1550 - 1600 | In-plane bending of the H-N-H angle |

| C-F Stretch (Aryl) | 1200 - 1280 | Stretching of the C-F bond at position 2 |

| CF₃ Symmetric Stretch | 1150 - 1200 | Symmetric stretching of the three C-F bonds in the CF₃ group |

| CF₃ Asymmetric Stretch | 1100 - 1150 | Asymmetric stretching of the three C-F bonds in the CF₃ group |

Calculated NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, theoretical calculations can predict the chemical shifts for all magnetically active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N. These predictions are highly sensitive to the electronic environment of each nucleus. The strongly electron-withdrawing fluorine and trifluoromethyl groups would be predicted to cause significant downfield shifts (higher ppm values) for nearby carbon and hydrogen atoms on the pyridine ring. rsc.org Comparing the calculated chemical shifts with high-resolution experimental NMR data allows for unambiguous assignment of each resonance and provides strong evidence for the proposed chemical structure.

The table below illustrates the types of nuclei for which chemical shifts would be calculated.

| Nucleus Type | Position on Ring | Expected Influence on Chemical Shift |

| ¹H | H-5, H-6 | Influenced by the electronic effects of the CF₃ and F groups. |

| ¹H | -NH₂ | Chemical shift is sensitive to solvent, concentration, and temperature. |

| ¹³C | C-2 | Directly bonded to fluorine; shows a large downfield shift and C-F coupling. |

| ¹³C | C-3 | Bonded to the amine group. |

| ¹³C | C-4 | Directly bonded to the trifluoromethyl group; shows a downfield shift and C-F coupling. |

| ¹³C | C-5, C-6 | Part of the aromatic ring, shifts influenced by all substituents. |

| ¹³C | -CF₃ | Carbon of the trifluoromethyl group, exhibits a characteristic quartet in proton-coupled spectra due to C-F coupling. |

| ¹⁹F | F at C-2 | Chemical shift characteristic of an aryl fluoride (B91410). |

| ¹⁹F | -CF₃ | Chemical shift characteristic of a trifluoromethyl group on an aromatic ring. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and the energy landscape of a reaction pathway.

Transition State Analysis

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or reactions at the amine group, computational methods can be used to locate the transition state (TS) structure. nih.gov The TS represents the highest energy point along the minimum energy reaction coordinate connecting reactants and products.

Using algorithms like the Berny optimization, a first-order saddle point on the potential energy surface is located. A key verification of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency. sigmaaldrich.com The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the breaking of the C-F bond and the formation of a new bond with an incoming nucleophile in an SNAr reaction. acs.org Analysis of the TS geometry provides critical information about bond lengths and angles at the peak of the energy barrier, revealing the nature of bond-making and bond-breaking processes.

Reaction Energetics and Kinetics

The following table provides a hypothetical example of calculated energetics for a proposed SNAr reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Structure where C-F bond is partially broken and C-Nucleophile bond is partially formed | +25.5 (Activation Energy, ΔG‡) |

| Products | 2-(Nucleophile)-4-(trifluoromethyl)pyridin-3-amine + F⁻ | -10.2 (Reaction Energy, ΔG_rxn) |

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

2-Fluoro-4-(trifluoromethyl)pyridin-3-amine is an excellent precursor for a diverse array of substituted pyridine derivatives. The reactivity of its functional groups—the nucleophilic amine and the labile fluorine atom—can be selectively exploited to introduce new substituents onto the pyridine ring.

The primary amine group at the 3-position is a key reactive handle. It can readily participate in a wide range of classical amine reactions, including N-acylation, N-alkylation, reductive amination, and diazotization, to generate a library of derivatives. Furthermore, it serves as a nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the formation of C-N bonds with various aryl and heteroaryl partners.

Simultaneously, the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of both the ring nitrogen and the trifluoromethyl group at the 4-position. acs.org This allows for the displacement of the fluoride (B91410) ion by a wide variety of nucleophiles, including alkoxides, thiolates, and secondary amines. This dual reactivity allows for sequential functionalization, making the compound a cornerstone for creating highly decorated pyridine structures that would be challenging to synthesize through other methods. enamine.net

| Starting Material | Reaction Type | Product Class |

| This compound | N-Acylation / N-Alkylation | 3-(Acylamino/Alkylamino)-2-fluoro-4-(trifluoromethyl)pyridines |

| This compound | Buchwald-Hartwig Coupling | 3-(Arylamino)-2-fluoro-4-(trifluoromethyl)pyridines |

| This compound | Nucleophilic Aromatic Substitution (SNAr) with R-OH/R-SH | 2-(Alkoxy/Thio)-3-amino-4-(trifluoromethyl)pyridines |

| This compound | Cyclocondensation | Fused Heterocyclic Pyridine Derivatives |

Scaffold for Heterocyclic Ring System Construction

Beyond simple substitution, this compound acts as a foundational scaffold for the construction of more complex, fused heterocyclic ring systems. enamine.net The ortho relationship between the amine and fluorine substituents provides an ideal arrangement for annulation reactions, where a new ring is built onto the existing pyridine core.

By reacting the amine group with bifunctional electrophiles, intramolecular cyclization can be readily achieved. For instance, condensation reactions with β-ketoesters or similar 1,3-dielectrophiles can lead to the formation of fused pyridone or dihydropyridine (B1217469) systems. nih.govorganic-chemistry.org A notable application is in the synthesis of trifluoromethyl-containing pyrido[2,3-b] sigmaaldrich.commdpi.comdiazepines, where the diamine functionality, which can be derived from the title compound, undergoes cyclization to form a seven-membered diazepine (B8756704) ring fused to the pyridine scaffold. researchgate.net This strategy is highly efficient for creating novel polycyclic aromatic systems that are of significant interest in drug discovery, as they often form the core of biologically active molecules. ekb.egbeilstein-journals.org The presence of the trifluoromethyl group on the final fused system is an added advantage, often enhancing the pharmacological properties of the molecule. nih.gov

| Starting Scaffold Type | Reaction Sequence | Resulting Fused Heterocyclic System |

| 2-Aminopyridine Derivative | Condensation with 1,3-dielectrophile | Fused Pyridones |

| 2,3-Diaminopyridine Derivative | Cyclocondensation with dicarbonyl compounds | Pyrido[2,3-b]pyrazines |

| 3-Amino-2-halopyridine | Reaction with bifunctional reagents | Thieno[2,3-b]pyridines, Furo[2,3-b]pyridines |

| 2,3-Diaminopyridine Derivative | Cyclization | Pyrido[2,3-b] sigmaaldrich.commdpi.comdiazepines researchgate.net |

Strategies for Introducing Fluorine and Trifluoromethyl Groups into Target Molecules

In modern synthetic chemistry, particularly for pharmaceuticals and agrochemicals, the incorporation of fluorine and trifluoromethyl groups is a widely used strategy to enhance a molecule's physicochemical and biological properties. jst.go.jpnih.gov Using this compound as a building block is a highly effective "fluorine-cassette" approach, allowing for the direct and efficient introduction of both a fluorine atom and a trifluoromethyl group into a target molecule in a single step.

Influence of Fluorine and Trifluoromethyl Moieties on Synthetic Design

Electronic Effects: Both the fluorine atom at the 2-position and the trifluoromethyl group at the 4-position are strongly electron-withdrawing. mdpi.com This has several consequences:

Ring Deactivation: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution.

Activation for SNAr: The ring is highly activated for nucleophilic aromatic substitution, particularly at the 2-position, facilitating the displacement of the fluorine atom. acs.org

Amine Reactivity: The electron-withdrawing nature of the substituents decreases the basicity of the 3-amino group, which can affect its nucleophilicity in certain reactions.

Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen or fluorine atom. mdpi.com This steric bulk can influence the regioselectivity of reactions, potentially directing incoming reagents to less hindered positions or affecting the conformational preferences of reaction intermediates.

In synthetic design, these properties dictate the choice of reagents and the sequence of reactions. For example, a reaction targeting the amine group must be planned considering its reduced basicity. Conversely, the high reactivity of the 2-fluoro position towards nucleophiles can be exploited as a key bond-forming step. The metabolic stability conferred by the C-F and C-CF3 bonds is another critical factor, making this building block particularly attractive for designing drug candidates with improved pharmacokinetic profiles. nih.gov

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) |

| -F | 1.47 | 3.98 | 0.06 |

| -CF3 | 2.23 | 3.46 (group) | 0.54 nih.gov |

| -H | 1.20 | 2.20 | 0.00 |

| -CH3 | 2.00 | 2.55 | -0.17 |

Conclusion and Future Directions in the Research of 2 Fluoro 4 Trifluoromethyl Pyridin 3 Amine

Summary of Key Research Achievements

Research into 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine has primarily focused on its role as a versatile synthetic intermediate. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore found in numerous approved pharmaceuticals and agrochemicals. nih.govjst.go.jp The biological activities of TFMP derivatives are attributed to the unique physicochemical properties conferred by the fluorine atoms and the pyridine (B92270) ring. nih.govjst.go.jp The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. jst.go.jp

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, the importance of closely related analogues underscores its potential. For instance, the isomeric 2-Amino-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of the kinase inhibitor bimiralisib, which has been investigated in clinical trials. jst.go.jp This highlights the value of the 4-(trifluoromethyl)pyridin-2-amine scaffold in developing therapeutics. The presence of an additional fluorine atom at the 2-position and an amine at the 3-position in the title compound offers distinct reactivity and structural properties for creating a new generation of bioactive candidates.

The primary achievement in the context of this compound is the development of synthetic routes to access various functionalized trifluoromethylpyridines. These methods generally fall into two main categories:

Halogen Exchange Reactions: These routes often start from more readily available chlorinated pyridine precursors and involve a chlorine/fluorine exchange, typically using reagents like potassium fluoride (B91410) (KF) or hydrogen fluoride-pyridine complexes. nih.govvulcanchem.com

Pyridine Ring Construction: This approach involves the cyclocondensation of smaller, trifluoromethyl-containing building blocks to construct the pyridine ring. nih.govvulcanchem.com

The presence of three distinct functional groups on this compound (the fluorine atom, the trifluoromethyl group, and the amine group) allows for a variety of subsequent chemical transformations, making it a highly valuable and reactive intermediate for creating diverse molecular libraries for drug discovery and agrochemical research.

Unexplored Research Avenues and Methodological Challenges

Despite its potential, the full synthetic utility of this compound remains to be explored. Several challenges and unexplored avenues present opportunities for future research.

Methodological Challenges:

Regioselective Synthesis: The synthesis of polysubstituted pyridines with a specific substitution pattern, such as that in this compound, can be challenging. Achieving high regioselectivity and avoiding the formation of unwanted isomers is a significant hurdle. nih.gov

Harsh Reaction Conditions: Many traditional methods for synthesizing fluorinated pyridines require harsh conditions, such as high temperatures and the use of hazardous reagents. nih.gov Developing milder and more environmentally friendly synthetic protocols is a key challenge.

Scalability: Laboratory-scale syntheses may not be readily scalable for industrial production. Developing robust and cost-effective large-scale manufacturing processes for this compound is necessary for its wider application. jst.go.jp

Unexplored Research Avenues:

Development of Novel Bioactive Molecules: A major unexplored avenue is the systematic use of this compound as a scaffold to generate libraries of novel compounds for screening against a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes implicated in various diseases.

Catalytic C-H Functionalization: The direct functionalization of the C-H bonds on the pyridine ring could provide more efficient and atom-economical synthetic routes to novel derivatives. Research into selective C-H activation of this electron-deficient ring system is a promising area.

Asymmetric Synthesis: For applications in pharmaceuticals, the development of asymmetric syntheses to produce enantiomerically pure derivatives of this compound is crucial.

| Challenge | Description | Potential Solutions |

| Regioselectivity | Difficulty in controlling the position of functional groups during synthesis, leading to isomeric mixtures. | Development of new catalysts and directing groups for site-selective reactions. |

| Harsh Conditions | Traditional syntheses often require high temperatures and hazardous reagents. | Exploration of milder, catalyt-driven transformations and green chemistry approaches. |

| Scalability | Difficulty in translating laboratory-scale syntheses to cost-effective industrial production. | Process intensification through flow chemistry and development of more robust catalytic systems. |

Emerging Trends in Fluorinated Pyridine Chemistry

The broader field of fluorinated pyridine chemistry is rapidly evolving, with several emerging trends that will undoubtedly impact the future research of this compound.

Late-Stage Functionalization: A significant trend is the development of methods for the introduction of fluorine or fluorinated groups into complex molecules at a late stage of the synthesis. This allows for the rapid generation of analogues of known bioactive compounds for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors for fluorination reactions is gaining traction. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat transfer, and the ability to use hazardous reagents more securely. This technology is particularly relevant for potentially exothermic fluorination reactions and can aid in the scalability of synthetic processes.

Green Chemistry: There is an increasing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts instead of stoichiometric reagents, and processes that minimize waste generation.

Custom Synthesis: The demand for customized fluorinated pyridine derivatives for specific applications in the pharmaceutical and materials science industries is growing. This trend will drive the development of more versatile and efficient synthetic methodologies.

| Trend | Description | Impact on this compound Research |

| Late-Stage Functionalization | Introducing fluorine or fluorinated groups at the final steps of a synthesis. | Could enable the modification of complex molecules with the 2-fluoro-4-(trifluoromethyl)pyridin-3-amino moiety. |

| Flow Chemistry | Using continuous flow reactors for chemical synthesis. | Offers a safer, more efficient, and scalable method for producing the title compound and its derivatives. |

| Green Chemistry | Focus on environmentally friendly synthetic routes. | Will drive the development of more sustainable methods for synthesizing and functionalizing the compound. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodology : Start with halogenated pyridine precursors (e.g., 2-fluoro-3-nitro-4-(trifluoromethyl)pyridine) followed by catalytic hydrogenation or Staudinger reduction to introduce the amine group. Optimize reaction temperature (e.g., 50–80°C) and catalyst loading (e.g., 10% Pd/C for hydrogenation) to improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor progress using TLC and confirm final structure via and , referencing shifts for fluorine and trifluoromethyl groups .

Q. How should researchers resolve ambiguities in spectral characterization (e.g., overlapping NMR signals)?

- Methodology : Use to distinguish fluorine environments and 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) for validation. For mass spectrometry, employ high-resolution (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–10). Monitor stability via accelerated degradation studies (40–60°C, 75% relative humidity) using HPLC. For poor aqueous solubility, consider salt formation (e.g., hydrochloride salts, as seen in related pyridine derivatives) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved for downstream derivatization?

- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) at the 4-position, leveraging steric and electronic effects of the trifluoromethyl group. Protect the amine with Boc or Fmoc groups to prevent side reactions. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) in anhydrous conditions .

Q. What computational tools are effective for predicting electronic properties and reaction pathways?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which guide reactivity predictions. Use molecular dynamics (MD) simulations to study solvent interactions. Validate models against crystallographic data (e.g., bond angles/torsions from X-ray structures) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Methodology : Replicate experiments with controlled variables (e.g., inert atmosphere, reagent purity). Cross-validate spectral data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure determination). Analyze batch-to-batch variations via LC-MS to identify impurities .

Q. What strategies enhance the compound's utility in biological studies (e.g., as a pharmacophore)?

- Methodology : Derivatize the amine group to form amides or sulfonamides for improved bioavailability. Conduct structure-activity relationship (SAR) studies by introducing substituents at the 2-fluoro position. Assess in vitro metabolic stability using liver microsomes and correlate with logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.